5-amino-1-phenyl-1H-pyrazol-3-ol

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

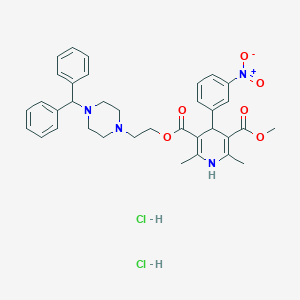

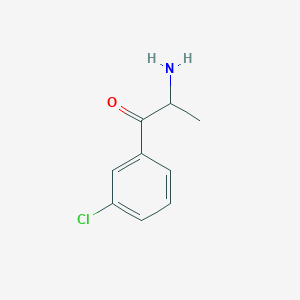

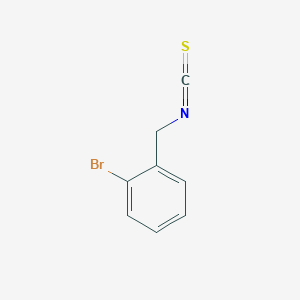

5-Amino-1-phenyl-1H-pyrazol-3-ol is a compound with the molecular formula C9H9N3O and a molecular weight of 175.19 . It is a solid substance that should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .

Synthesis Analysis

The synthesis of 5-amino-1-phenyl-1H-pyrazol-3-ol and similar compounds often involves the use of 5-amino-pyrazoles as versatile synthetic building blocks . These compounds are used in the construction of diverse heterocyclic or fused heterocyclic scaffolds . The synthesis methods involve a variety of approaches, including conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Molecular Structure Analysis

The molecular structure of 5-amino-1-phenyl-1H-pyrazol-3-ol is characterized by a five-membered heterocyclic ring with two adjacent nitrogen atoms . This structure is common in a wide range of synthesized drugs, polymers, dyes, and functional materials .Chemical Reactions Analysis

5-Amino-1-phenyl-1H-pyrazol-3-ol, like other 5-amino-pyrazoles, can participate in a variety of chemical reactions to form diverse heterocyclic compounds . These reactions include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .Physical And Chemical Properties Analysis

5-Amino-1-phenyl-1H-pyrazol-3-ol is a solid substance with a molecular weight of 175.19 . It should be stored in a dark place, under an inert atmosphere, and at a temperature between 2-8°C .科学的研究の応用

Synthesis and Applications in Heterocyclic Chemistry

The compound 5-amino-1-phenyl-1H-pyrazol-3-ol and its derivatives are pivotal in the synthesis of various heterocyclic compounds. The reactivity of related compounds like 4-(dicyanomethylene)-3-methyl-1-phenyl-2-pyrazoline-5-ones makes them valuable building blocks in the construction of a diverse array of heterocycles, including pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. This synthesis versatility indicates a broad utility in chemical research, particularly in creating compounds with potential biological and pharmaceutical applications (Gomaa & Ali, 2020).

Therapeutic and Biological Properties

Pyrazoline derivatives, a category to which 5-amino-1-phenyl-1H-pyrazol-3-ol belongs, exhibit a wide range of therapeutic properties. These compounds are recognized for their significant pharmacological effects, including antimicrobial (antibacterial, antifungal), anti-inflammatory, analgesic, antidepressant, and anticancer activities. The structural diversity and the ability to modify the pyrazoline nucleus make these compounds highly relevant in the development of new pharmacologically active agents (Shaaban, Mayhoub, & Farag, 2012).

Medicinal Chemistry and Drug Discovery

The pyrazolo[1,5-a]pyrimidine scaffold, closely related to 5-amino-1-phenyl-1H-pyrazol-3-ol, is a privileged structure in drug discovery. Its use as a building block for developing drug-like candidates has shown a broad range of medicinal properties such as anticancer, anti-infectious, anti-inflammatory, and central nervous system agents. The structure-activity relationship (SAR) studies of this scaffold have gained significant attention, indicating a vast potential for further exploitation in medicinal chemistry (Cherukupalli et al., 2017).

Safety And Hazards

The compound is considered hazardous according to the 2012 OSHA Hazard Communication Standard . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using the compound only outdoors or in a well-ventilated area .

将来の方向性

5-Amino-pyrazoles, including 5-amino-1-phenyl-1H-pyrazol-3-ol, have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They have diverse applications, especially in the field of pharmaceutics and medicinal chemistry . Therefore, future research may focus on preparing this functional scaffold and finding new and improved applications .

特性

IUPAC Name |

3-amino-2-phenyl-1H-pyrazol-5-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9N3O/c10-8-6-9(13)11-12(8)7-4-2-1-3-5-7/h1-6H,10H2,(H,11,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZRFVUVLAEDLCQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N2C(=CC(=O)N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10990564 |

Source

|

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-amino-1-phenyl-1H-pyrazol-3-ol | |

CAS RN |

70373-98-7 |

Source

|

| Record name | NSC266159 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=266159 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 5-Amino-1-phenyl-1H-pyrazol-3-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10990564 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1R,2R,3S,4R)-2-formyl-4-methyl-3-(3-oxobutyl)cyclohexyl]prop-2-enoic Acid](/img/structure/B190194.png)

![(1R,3R)-5-[(2E)-2-[(1R,3As,7aR)-1-[(E,2R,5R)-5,6-dimethylhept-3-en-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol](/img/structure/B190201.png)

![1-[[Dichloro(diethoxyphosphoryl)methyl]-ethoxyphosphoryl]oxyethane](/img/structure/B190203.png)

![1-(Thieno[2,3-b]pyridin-5-yl)ethanone](/img/structure/B190204.png)